N-(4-tert-butylbenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-5,7-DIMETHYL-N-[4-(2-METHYL-2-PROPANYL)BENZYL]-4-OXO-4H-CHROMENE-2-CARBOXAMIDE is a complex organic compound that features a unique combination of functional groups, including a chromene core, a thiophene ring, and a carboxamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-5,7-DIMETHYL-N-[4-(2-METHYL-2-PROPANYL)BENZYL]-4-OXO-4H-CHROMENE-2-CARBOXAMIDE typically involves multi-step organic reactionsCommon reagents used in these reactions include various oxidizing agents, catalysts, and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-5,7-DIMETHYL-N-[4-(2-METHYL-2-PROPANYL)BENZYL]-4-OXO-4H-CHROMENE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the chromene core can be reduced to form alcohols.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies .
Biology
In biological research, N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-5,7-DIMETHYL-N-[4-(2-METHYL-2-PROPANYL)BENZYL]-4-OXO-4H-CHROMENE-2-CARBOXAMIDE is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development .
Medicine
In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with specific molecular targets could lead to the development of new treatments for various diseases.
Industry
In industry, this compound finds applications in the development of advanced materials. Its unique chemical properties make it suitable for use in coatings, polymers, and other high-performance materials.
Mechanism of Action
The mechanism of action of N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-5,7-DIMETHYL-N-[4-(2-METHYL-2-PROPANYL)BENZYL]-4-OXO-4H-CHROMENE-2-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(1,1-DIOXIDOTETRAHYDRO-3-THIENYL)-N-(4-METHOXYPHENYL)BENZAMIDE
- N-(1,1-DIOXIDOTETRAHYDRO-3-THIENYL)-2-THIOPHENECARBOXAMIDE
- N-(1,1-DIOXIDOTETRAHYDRO-3-THIENYL)-2-{[(4-METHOXYPHENOXY)ACETYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE
Uniqueness
What sets N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-5,7-DIMETHYL-N-[4-(2-METHYL-2-PROPANYL)BENZYL]-4-OXO-4H-CHROMENE-2-CARBOXAMIDE apart from similar compounds is its unique combination of functional groups. The presence of the chromene core, thiophene ring, and carboxamide linkage provides a distinct set of chemical properties and reactivity patterns, making it a valuable compound for various applications.
Properties
Molecular Formula |
C27H31NO5S |
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Molecular Weight |
481.6 g/mol |
IUPAC Name |
N-[(4-tert-butylphenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-5,7-dimethyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C27H31NO5S/c1-17-12-18(2)25-22(29)14-24(33-23(25)13-17)26(30)28(21-10-11-34(31,32)16-21)15-19-6-8-20(9-7-19)27(3,4)5/h6-9,12-14,21H,10-11,15-16H2,1-5H3 |
InChI Key |
JVUNBKWTWUTRJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)OC(=CC2=O)C(=O)N(CC3=CC=C(C=C3)C(C)(C)C)C4CCS(=O)(=O)C4)C |
Origin of Product |
United States |
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